molecular formula C20H23N3OS B14208828 2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine CAS No. 832077-73-3

2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine

Cat. No.: B14208828
CAS No.: 832077-73-3
M. Wt: 353.5 g/mol
InChI Key: ZXQFELNINZMELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting oxadiazole is then reacted with a suitable pyridine derivative under conditions that facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
  • 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one

Uniqueness

2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine is unique due to its specific structural features, such as the combination of a pyridine ring with an oxadiazole ring and a long phenylheptyl chain. This unique structure may contribute to its distinct chemical and biological properties .

Properties

CAS No.

832077-73-3

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

2-(7-phenylheptylsulfanyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C20H23N3OS/c1(2-5-11-17-12-6-4-7-13-17)3-10-16-25-20-23-22-19(24-20)18-14-8-9-15-21-18/h4,6-9,12-15H,1-3,5,10-11,16H2

InChI Key

ZXQFELNINZMELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCSC2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.